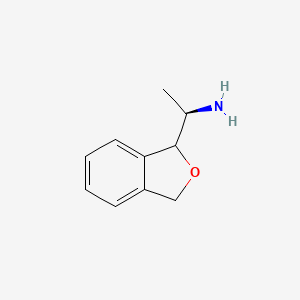![molecular formula C16H20ClN3O3 B2507499 2-Chloro-N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]propanamide CAS No. 2411271-33-3](/img/structure/B2507499.png)
2-Chloro-N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]propanamide is a chemical compound with potential therapeutic applications. It is also known as CDM-1 and has been the subject of scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of CDM-1 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. It has been found to be particularly effective against cancer cells that are resistant to traditional chemotherapy drugs.
Biochemical and Physiological Effects:
CDM-1 has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the activity of certain enzymes that are involved in the production of inflammatory cytokines. Additionally, it has been found to modulate the activity of the immune system, leading to an increase in the production of cytokines that are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CDM-1 in lab experiments is its ability to selectively target cancer cells. This makes it a potentially effective treatment for cancer that is resistant to traditional chemotherapy drugs. However, one of the limitations of using CDM-1 is its toxicity. It has been found to be toxic to healthy cells at high concentrations, which limits its potential use as a therapeutic agent.
Direcciones Futuras
There are a number of future directions for research on CDM-1. One area of focus is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of focus is the development of more effective delivery methods that can target cancer cells while minimizing toxicity to healthy cells. Additionally, further research is needed to fully understand the mechanism of action of CDM-1 and to identify potential side effects and limitations of its use.
Métodos De Síntesis
CDM-1 can be synthesized using a multi-step process that involves the reaction of 3,5-dimethoxybenzaldehyde with 1-methylimidazole to form an imidazole aldehyde intermediate. This intermediate is then reacted with 2-chloro-N-propionyl chloride to form CDM-1. The process is carried out in the presence of a base and a solvent such as dichloromethane.
Aplicaciones Científicas De Investigación
CDM-1 has been the subject of scientific research due to its potential therapeutic applications. It has been found to have anti-cancer properties and has been studied for its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for its ability to modulate the immune system.
Propiedades
IUPAC Name |
2-chloro-N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O3/c1-10(17)16(21)19-14(15-18-5-6-20(15)2)11-7-12(22-3)9-13(8-11)23-4/h5-10,14H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUVVVRHTMIVSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1=CC(=CC(=C1)OC)OC)C2=NC=CN2C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2507416.png)
![6-(5-Bromofuran-2-yl)-3-(4-tert-butylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2507419.png)
![6-(3-fluorophenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2507420.png)
![N-benzyl-N-(cyanomethyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2507421.png)
![9-cyclohexyl-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2507422.png)

![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate](/img/structure/B2507427.png)


![2-[[1-[2-(3,4-Dimethylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2507433.png)
![1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-4-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile](/img/structure/B2507434.png)
![2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride](/img/structure/B2507436.png)

![6-[Cyclobutyl(methyl)amino]pyridazine-3-carboxamide](/img/structure/B2507439.png)